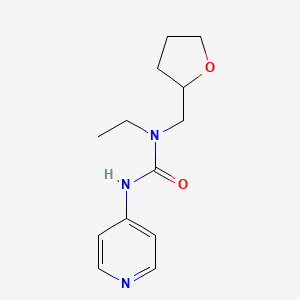
1-Ethyl-1-(oxolan-2-ylmethyl)-3-pyridin-4-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-1-(oxolan-2-ylmethyl)-3-pyridin-4-ylurea is a compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyridine ring, an oxolane ring, and an ethyl group attached to the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1-(oxolan-2-ylmethyl)-3-pyridin-4-ylurea typically involves the reaction of 4-aminopyridine with ethyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to achieve higher yields. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
1-Ethyl-1-(oxolan-2-ylmethyl)-3-pyridin-4-ylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of substituted urea derivatives with different functional groups.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its potential biological activities.
作用機序
The mechanism of action of 1-Ethyl-1-(oxolan-2-ylmethyl)-3-pyridin-4-ylurea involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
1-Ethyl-1-(oxolan-2-ylmethyl)-3-pyridin-4-ylurea can be compared with other similar compounds, such as:
1-Methyl-1-(oxolan-2-ylmethyl)-3-pyridin-4-ylurea: This compound has a methyl group instead of an ethyl group, which may result in different biological activities and properties.
1-Ethyl-1-(oxolan-2-ylmethyl)-3-pyridin-2-ylurea: This compound has the pyridine ring attached at the 2-position instead of the 4-position, which can affect its reactivity and interactions with biological targets.
1-Ethyl-1-(tetrahydrofuran-2-ylmethyl)-3-pyridin-4-ylurea: This compound has a tetrahydrofuran ring instead of an oxolane ring, which may influence its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and potential biological activities.
特性
IUPAC Name |
1-ethyl-1-(oxolan-2-ylmethyl)-3-pyridin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-16(10-12-4-3-9-18-12)13(17)15-11-5-7-14-8-6-11/h5-8,12H,2-4,9-10H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATAUEYRYBUUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCO1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(3-chloro-4-hydroxyphenyl)methanone](/img/structure/B7530909.png)
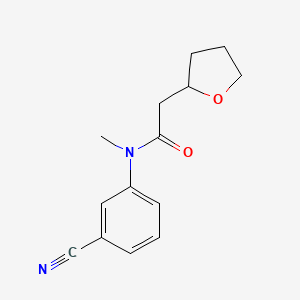
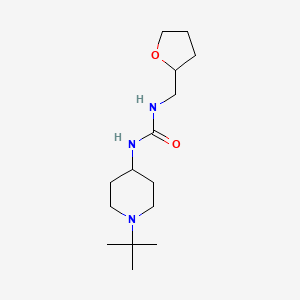

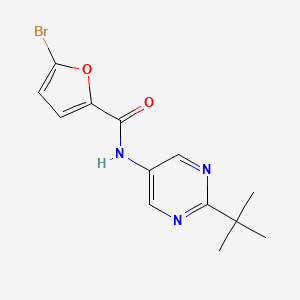

![N-[2-fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7530944.png)
![5-Methylsulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7530946.png)
![N-[1-(4-chlorophenyl)cyclobutyl]acetamide](/img/structure/B7530970.png)

![N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]propanamide](/img/structure/B7530982.png)

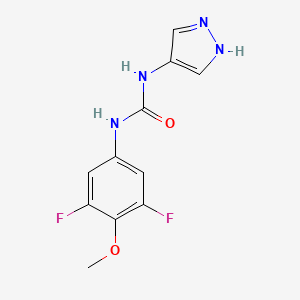
![N-[2-[(4-bromobenzoyl)amino]ethyl]furan-3-carboxamide](/img/structure/B7530994.png)
